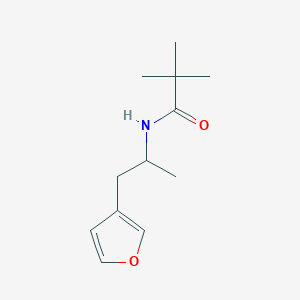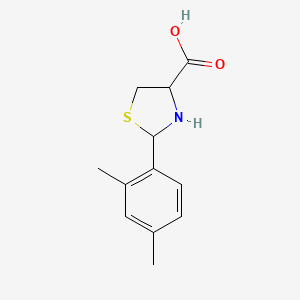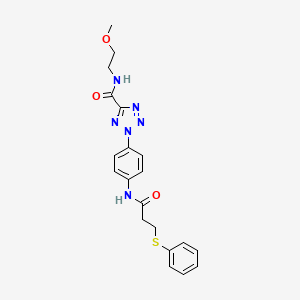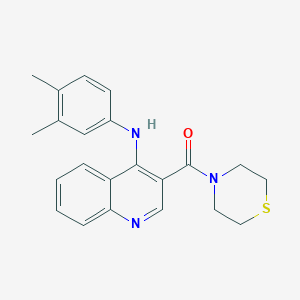
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, also known as DT-13, is a synthetic small molecule that has shown promising results in scientific research applications. DT-13 is a quinoline-based compound that has a thiomorpholine moiety attached to it. This compound has been studied for its potential as an anticancer agent, as well as for its ability to inhibit inflammation and angiogenesis.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, focusing on six unique applications:
Anticancer Research
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: has shown potential as an anticancer agent. Its quinoline core is known for its ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This makes it a promising candidate for developing new chemotherapeutic agents .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. The quinoline moiety is known to disrupt microbial cell membranes and interfere with essential enzymes, making it effective against a range of bacterial and fungal pathogens. This application is particularly valuable in the development of new antibiotics and antifungal agents .
Anti-inflammatory Agents
Research has indicated that (4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Neuroprotective Effects
The compound has been studied for its neuroprotective effects. It can cross the blood-brain barrier and protect neurons from oxidative stress and apoptosis. This property is particularly useful in researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Research
(4-((3,4-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone: has shown promise in antiviral research. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing new antiviral drugs. This is especially relevant in the context of emerging viral infections .
特性
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPKQAEWSZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2716650.png)
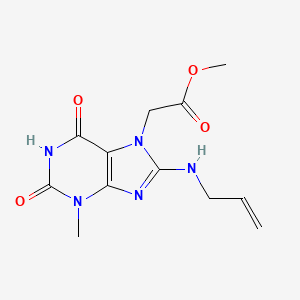
![methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate](/img/structure/B2716653.png)
![2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2716654.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2716655.png)
![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)

